5,6-Dichloro-1-beta-D-ribofuranosylbenzimidazole

Transcription elongation CDK9 selectivity P-TEFb inhibition

Choose DRB for precise, reversible transcription elongation blockade without CDK7 confounding effects. Its 6.7-fold selectivity over CDK7 (IC50 3 µM vs ~20 µM) ensures cleaner P-TEFb/CDK9-dependent phenotypes than non-selective agents like flavopiridol. Ideal for 4sU-DRB-seq pulse-chase experiments and Tat-transactivated HIV-1 transcription studies. Minimal genotoxic stress compared to actinomycin D.

Molecular Formula C12H12Cl2N2O4
Molecular Weight 319.14 g/mol
CAS No. 53-85-0
Cat. No. B016707
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-Dichloro-1-beta-D-ribofuranosylbenzimidazole
CAS53-85-0
Synonyms5,6 Dichloro 1 beta D ribofuranosyl 1 H benzimidazol
5,6 Dichloro 1 beta ribofuranosylbenzimidazole
5,6-Dichloro-1-beta-D-ribofuranosyl-1-H-benzimidazol
5,6-Dichloro-1-beta-ribofuranosylbenzimidazole
Dichlorobenzimidazole Riboside
Dichlororibofuranosylbenzimidazole
DRB
Riboside, Dichlorobenzimidazole
Molecular FormulaC12H12Cl2N2O4
Molecular Weight319.14 g/mol
Structural Identifiers
SMILESC1=C2C(=CC(=C1Cl)Cl)N(C=N2)C3C(C(C(O3)CO)O)O
InChIInChI=1S/C12H12Cl2N2O4/c13-5-1-7-8(2-6(5)14)16(4-15-7)12-11(19)10(18)9(3-17)20-12/h1-2,4,9-12,17-19H,3H2
InChIKeyXHSQDZXAVJRBMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 32 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





53-85-0 DRB: Nucleoside Analog Transcription Inhibitor with Defined CDK9/CK2 Selectivity Profile


5,6-Dichloro-1-beta-D-ribofuranosylbenzimidazole (DRB; CAS 53-85-0) is a nucleoside analog that functions as a selective inhibitor of RNA polymerase II (Pol II)-dependent transcription [1]. Its primary mechanism involves inhibition of cyclin-dependent kinase 9 (CDK9), the catalytic subunit of positive transcription elongation factor b (P-TEFb), which is required for productive transcription elongation [2]. DRB also inhibits casein kinase II (CK2) and several other carboxyl-terminal domain (CTD) kinases, establishing a unique multi-kinase inhibition profile that distinguishes it from newer, more selective CDK9 inhibitors .

Why Transcription Elongation Inhibition by 53-85-0 DRB Cannot Be Replaced by General CDK Inhibitors


Generic CDK inhibitors such as flavopiridol (alvocidib) exhibit broad-spectrum CDK inhibition (CDK1/2/4/6/7/9) with nanomolar potency, yet their gene expression profiles differ fundamentally from those of DRB [1]. While flavopiridol produces global transcriptional arrest comparable to actinomycin D, DRB generates a distinct elongation-specific blockade with reversible kinetics that enable controlled pulse-chase experiments [2]. Compounds lacking DRB's precise halogen-bonding interaction with the CDK9 ATP-binding pocket fail to recapitulate its unique selectivity fingerprint (CDK9 IC50 = 3 µM vs. CDK7 IC50 ≈ 20 µM), making DRB the preferred tool for dissecting P-TEFb-dependent elongation mechanisms without confounding CDK7-mediated initiation effects [3].

53-85-0 DRB Quantitative Differentiation: Head-to-Head Selectivity and Mechanism Data vs. Flavopiridol, Triptolide, and α-Amanitin


DRB Exhibits 6.7-Fold Selectivity for CDK9 Over CDK7, Enabling Elongation-Specific Inhibition Without Initiation Confounding

DRB demonstrates preferential inhibition of CDK9 (IC50 = 3 µM) over CDK7 (IC50 ≈ 20 µM), yielding a selectivity ratio of approximately 6.7-fold. In contrast, flavopiridol inhibits CDK7 with an IC50 of 110–300 nM, comparable to its CDK9 potency (IC50 = 144 nM), resulting in near-equipotent inhibition of both initiation (CDK7) and elongation (CDK9) kinases . This differential selectivity is critical: DRB's bias toward CDK9 allows researchers to dissect elongation-specific effects without simultaneously blocking CDK7-dependent transcription initiation .

Transcription elongation CDK9 selectivity P-TEFb inhibition

DRB Reversibly Inhibits Transcription Elongation, Enabling Pulse-Chase Kinetic Studies Not Feasible with Irreversible Inhibitors

DRB's transcription inhibition is fully reversible upon washout, with recovery of elongation occurring within minutes. This property has been exploited in the 4sU-DRB-seq method, which uses transient DRB blockade followed by 4-thiouridine labeling to measure genome-wide elongation speeds and Pol II transition rates [1]. In contrast, α-amanitin binds irreversibly to RNA polymerase II, and triptolide covalently modifies XPB, precluding washout-based kinetic studies [2]. The reversible nature of DRB inhibition allows precise temporal control of transcription, a feature essential for co-transcriptional splicing analysis and elongation rate measurements [3].

Transcription dynamics Reversible inhibition Pulse-chase 4sU-DRB-seq

DRB Specifically Inhibits Transcription Elongation, Whereas Triptolide and α-Amanitin Block Initiation or Polymerase Assembly

Mechanistically, DRB inhibits transcription elongation by preventing P-TEFb-mediated phosphorylation of the RNA polymerase II C-terminal domain (CTD), thereby stalling Pol II at promoter-proximal pause sites [1]. In contrast, triptolide inhibits transcription initiation by covalently binding XPB and blocking its DNA-dependent ATPase activity (IC50 = 200 nM) , while α-amanitin acts as an allosteric inhibitor of Pol II translocation during elongation (IC50 = 74.2 nM for dideoxy-amanitin derivative) . This mechanistic distinction is experimentally consequential: DRB-treated cells accumulate paused Pol II complexes that can be released by washout, whereas triptolide- or α-amanitin-treated cells exhibit irreversible transcriptional arrest.

Transcription mechanism Elongation inhibitor Initiation inhibitor

DRB Inhibits Tat-Transactivated HIV-1 Transcription with IC50 ≈ 4 µM, Distinct from Flavopiridol's Sub-10 nM Antiviral Potency

DRB inhibits HIV-1 transcription elongation enhanced by the viral transactivator Tat, with an IC50 of approximately 4 µM . Flavopiridol, by comparison, blocks HIV-1 replication with an IC50 of less than 10 nM, reflecting its higher potency as a broad-spectrum CDK inhibitor [1]. The ~400-fold difference in antiviral potency underscores a key procurement consideration: DRB is primarily a research tool for mechanistic studies of Tat-dependent elongation, whereas flavopiridol's nanomolar potency has driven its clinical development. Researchers requiring a reversible elongation inhibitor without cytotoxic CDK1/2 blockade should select DRB.

HIV transcription Tat transactivation Antiviral

DRB Induces p53-Dependent Apoptosis in Colon Adenocarcinoma Cells Without Genotoxic Stress to Healthy Cells

DRB treatment triggers p53-dependent apoptosis in human colon adenocarcinoma cells, as demonstrated by increased p53 protein levels and caspase activation, without inducing detectable genotoxic stress (e.g., γ-H2AX foci) in non-transformed cells . This differential cytotoxicity contrasts with the broad DNA damage responses elicited by actinomycin D and other intercalating transcription inhibitors [1]. While direct comparative data with flavopiridol or triptolide in identical assays are limited, DRB's lack of genotoxicity in healthy cells is a documented feature that supports its use in studies requiring prolonged transcription inhibition without confounding DNA damage signaling.

Cancer biology p53 Apoptosis Genotoxicity

53-85-0 DRB: Optimal Research Applications Defined by Selectivity and Reversibility


Kinetic Studies of Transcription Elongation and Promoter-Proximal Pausing

Researchers use DRB for reversible transcription inhibition in pulse-chase experiments (e.g., 4sU-DRB-seq) to measure genome-wide elongation speeds and Pol II transition rates. The compound's rapid reversibility upon washout enables precise temporal control not achievable with irreversible inhibitors like α-amanitin or triptolide [1].

Dissecting CDK9-Dependent Elongation Without CDK7-Mediated Initiation Confounding

Experiments requiring selective blockade of P-TEFb/CDK9 without simultaneous CDK7 inhibition should employ DRB. Its 6.7-fold selectivity for CDK9 over CDK7 (IC50 3 µM vs. ~20 µM) provides cleaner elongation-specific phenotypes compared to non-selective agents like flavopiridol .

Mechanistic Studies of Tat-Dependent HIV-1 Transcription Elongation

DRB inhibits Tat-transactivated HIV-1 transcription with an IC50 of ~4 µM, making it a valuable tool for investigating P-TEFb-dependent elongation mechanisms in viral gene expression without the potent cytotoxicity associated with flavopiridol's sub-10 nM antiviral activity .

Long-Term Transcription Inhibition in Normal Cells Without Genotoxic Confounds

Studies requiring sustained Pol II inhibition over hours to days benefit from DRB's lack of genotoxic stress in healthy cells, as documented in colon adenocarcinoma models. This property minimizes confounding DNA damage signaling that occurs with actinomycin D or other intercalating agents .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

8 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5,6-Dichloro-1-beta-D-ribofuranosylbenzimidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.